
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate is an organic compound that belongs to the class of phenethyl acetates This compound is characterized by the presence of a hydroxy group, an oxoethyl group, and an acetate group attached to a phenethyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-oxoethyl)phenethyl acetate can be achieved through several synthetic routes. One common method involves the acetylation of 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Another synthetic route involves the use of 4-Hydroxy-3-(2-oxoethyl)phenethyl chloride, which can be reacted with sodium acetate in an aprotic solvent like dimethylformamide (DMF) to yield the desired acetate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts and solvents are selected to minimize environmental impact and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxoethyl group can be reduced to an ethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: 4-Oxo-3-(2-oxoethyl)phenethyl acetate.
Reduction: 4-Hydroxy-3-(2-ethyl)phenethyl acetate.
Substitution: 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(2-oxoethyl)phenethyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and oxoethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acetate group may enhance the compound’s lipophilicity, facilitating its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol
- 4-Hydroxy-3-(2-oxoethyl)phenethyl chloride
- 4-Hydroxy-3-(2-oxoethyl)phenethyl methyl ether
Uniqueness
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate is unique due to the presence of both hydroxy and oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. Its acetate ester form enhances its stability and solubility compared to its alcohol counterpart.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-[4-hydroxy-3-(2-oxoethyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C12H14O4/c1-9(14)16-7-5-10-2-3-12(15)11(8-10)4-6-13/h2-3,6,8,15H,4-5,7H2,1H3 |
Clave InChI |
VTNJCSMVAXSTEF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC1=CC(=C(C=C1)O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


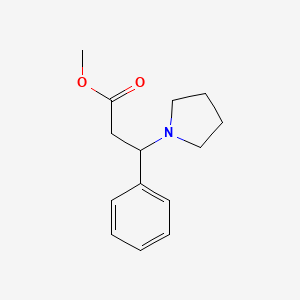



![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
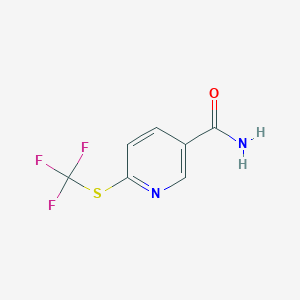
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)

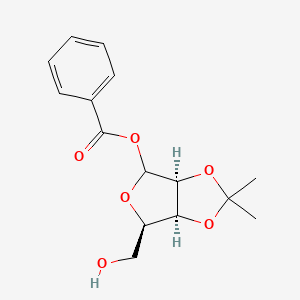

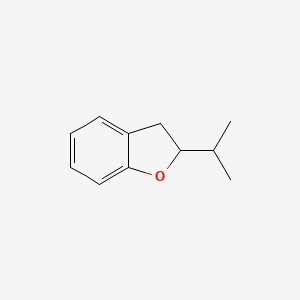
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
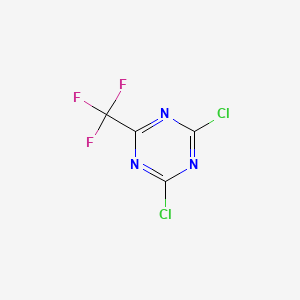
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
